2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole
Overview
Description
2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromobenzyl sulfanyl group and a tert-butyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with 4-tert-butylbenzohydrazide in the presence of a base such as potassium carbonate to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromobenzyl and sulfanyl groups may play a role in binding to these targets, while the oxadiazole ring provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Bromobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-[(4-Bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZKYHMXXEMID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135013 | |
Record name | 2-[[(4-Bromophenyl)methyl]thio]-5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477862-11-6 | |
Record name | 2-[[(4-Bromophenyl)methyl]thio]-5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477862-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Bromophenyl)methyl]thio]-5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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